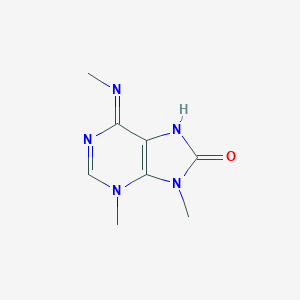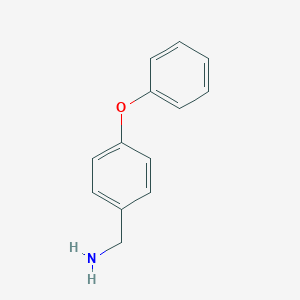
4-Phenoxybenzylamine
説明
Synthesis Analysis
The synthesis of 4-Phenoxybenzylamine and its derivatives involves various chemical reactions and methodologies. For instance, the oxidative polycondensation of 4-[(4-hydroxybenzylidene) amino] phenol under different conditions has been explored, yielding polymers with significant yields and molecular weights, indicating the versatility of the starting materials in synthesizing complex molecules (Kaya, Çulhaoğlu, & Şenol, 2007).
Molecular Structure Analysis
The molecular structure of 4-Phenoxybenzylamine derivatives has been extensively studied using various spectroscopic techniques. For example, the structural and spectroscopic characterization of imine derivatives has provided insights into the molecular geometry, vibration frequencies, and spectral properties of these compounds (Sen, Efil, Bekdemir, & Dinçer, 2017). These studies are crucial for understanding the molecular basis of the compound's reactivity and interactions.
Chemical Reactions and Properties
4-Phenoxybenzylamine and its derivatives undergo various chemical reactions that highlight their reactivity and potential applications. For instance, the Schiff base reaction and subsequent studies on biological activity and DNA interaction have provided valuable information on the compound's chemical behavior and potential as a precursor for biologically active molecules (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).
Physical Properties Analysis
The physical properties of 4-Phenoxybenzylamine derivatives, such as solubility, melting points, and crystalline structure, are essential for their application in various fields. Research on co-crystals and polymorphism provides insights into the structural versatility and stability of these compounds, which is crucial for their practical applications (Mukherjee & Desiraju, 2011).
Chemical Properties Analysis
The chemical properties of 4-Phenoxybenzylamine, such as reactivity with different reagents, potential for polymerization, and interactions with biological molecules, are fundamental aspects of its research. Studies on the antimicrobial properties and interaction with DNA of its derivatives indicate the compound's potential in medical and biotechnological applications (Kaya, Çulhaoğlu, & Şenol, 2007).
科学的研究の応用
Anticancer Research : It exhibits antimitotic and cell growth inhibitory properties, which are essential in anticancer research (Lawrence et al., 2001).
Asthma Treatment : A study shows that 4-Hydroxy-3-methoxybenzyl alcohol, a derivative, inhibits specific airway resistance in IgE-mediated asthma and ameliorates several asthmatic symptoms in guinea pigs (Jang, Lee, & Kim, 2010).
DNA Mutation Inhibition : 4-Phenoxybenzylamine is effective in inhibiting frameshift and base pair mutations in DNA (Zeyrek et al., 2019).
Polylactide Production : It is used as a group 4 initiator in the production of polylactide, a biodegradable polymer (Jones, Davidson, & Kociok‐Köhn, 2010).
Broad-spectrum Antimicrobial and Antidiabetic Activities : Derivatives of 4-Phenoxybenzylamine have shown potential in these areas, as well as in anticancer treatments (Rafique et al., 2022).
Cosmetic Applications : Specifically, it acts as a tyrosinase inhibitor, which could be used as a cosmetic additive for skin lightening (Chen Ying-qi, 2010).
Oxidation of Phenolic Compounds : Vanillyl-alcohol oxidase catalyzes the oxidation of compounds including 4-hydroxybenzyl alcohols, highlighting its role in enzymatic processes (Fraaije, Veeger, & van Berkel, 1995).
Neuroprotection and Brain Disease Treatment : Studies suggest therapeutic potential for the prevention and amelioration of brain diseases due to its anti-oxidative effects and targeting of various brain cell types and functions (Yu et al., 2011); (Luo et al., 2017); (Luo et al., 2018).
Protection Against Neurotoxicity : 4-HBA, a related compound, shows neuroprotective effects in the postischemic brain and against cerebral ischemic injury (Yu et al., 2013); (Yu et al., 2010).
Polymer Synthesis : It is used in the enzymatic oxidative polymerization of para-imine functionalized phenol, indicating its application in materials science (Kumbul et al., 2015).
Safety And Hazards
4-Phenoxybenzylamine is classified as having acute oral toxicity (Category 3), skin irritation (Category 2), serious eye damage (Category 1), specific target organ toxicity - single exposure (Category 3, Respiratory system), and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid releasing it to the environment .
特性
IUPAC Name |
(4-phenoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAZAGUSBMVSAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375120 | |
| Record name | 4-Phenoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybenzylamine | |
CAS RN |
107622-80-0 | |
| Record name | 4-Phenoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107622-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-phenoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



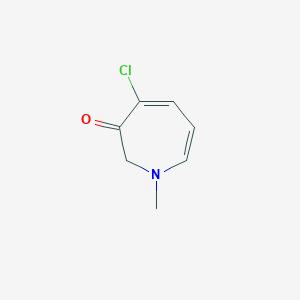
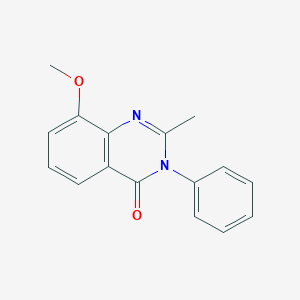

![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
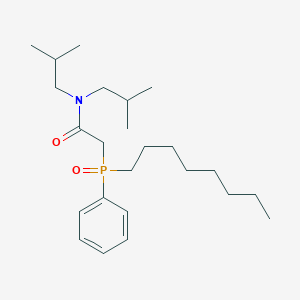

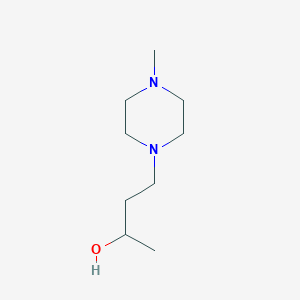

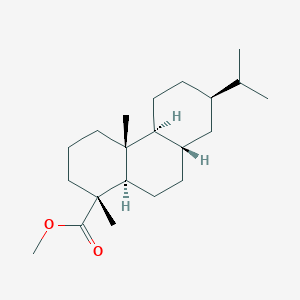
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)

